molecular formula C11H14O3 B14725863 2-Methoxyethyl phenylacetate CAS No. 6290-27-3

2-Methoxyethyl phenylacetate

Cat. No.: B14725863
CAS No.: 6290-27-3
M. Wt: 194.23 g/mol
InChI Key: SIOQSSIIVLKXCI-UHFFFAOYSA-N
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Description

2-Methoxyethyl phenylacetate is an organic compound with the molecular formula C11H14O3. It is an ester formed from phenylacetic acid and 2-methoxyethanol. This compound is known for its pleasant floral odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl phenylacetate can be synthesized through the esterification of phenylacetic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature and maintained under reflux conditions. The product is continuously removed from the reactor to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl phenylacetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phenylacetic acid and 2-methoxyethanol.

    Oxidation: The compound can be oxidized to form phenylacetic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming this compound alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Phenylacetic acid and 2-methoxyethanol.

    Oxidation: Phenylacetic acid and other oxidation products.

    Reduction: this compound alcohol.

Scientific Research Applications

2-Methoxyethyl phenylacetate has various applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Widely used in the fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-methoxyethyl phenylacetate involves its interaction with various molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release phenylacetic acid and 2-methoxyethanol, which can then interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl phenylacetate: An ester formed from phenylacetic acid and methanol, known for its fruity odor.

    Ethyl phenylacetate: An ester formed from phenylacetic acid and ethanol, used in the fragrance industry.

    Phenylacetic acid: The parent acid of 2-methoxyethyl phenylacetate, used in various chemical syntheses.

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant floral odor makes it particularly valuable in the fragrance industry, and its chemical reactivity allows for diverse applications in scientific research and industrial processes.

Properties

CAS No.

6290-27-3

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-methoxyethyl 2-phenylacetate

InChI

InChI=1S/C11H14O3/c1-13-7-8-14-11(12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

SIOQSSIIVLKXCI-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)CC1=CC=CC=C1

Origin of Product

United States

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